N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a butan-2-yl group on one phenyl ring and a diethylamino group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted aniline with benzoyl chloride under basic conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group is introduced via Friedel-Crafts alkylation, where the benzamide core reacts with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Diethylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Diethylamine in refluxing ethanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide: Similar structure with a tert-butyl group instead of butan-2-yl.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Contains a thiazole ring and a fluorine atom.
Uniqueness
N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both butan-2-yl and diethylamino groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H28N2O |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(diethylamino)benzamide |
InChI |
InChI=1S/C21H28N2O/c1-5-16(4)17-8-12-19(13-9-17)22-21(24)18-10-14-20(15-11-18)23(6-2)7-3/h8-16H,5-7H2,1-4H3,(H,22,24) |
InChI Key |
PDIGPZTXGSGNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
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